methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 116909-58-1
VCID: VC20838161
InChI: InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m1/s1
SMILES: COC(=O)C1CC(C(C1O)O)N
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

CAS No.: 116909-58-1

Cat. No.: VC20838161

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate - 116909-58-1

Specification

CAS No. 116909-58-1
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
Standard InChI InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m1/s1
Standard InChI Key DTTVJFYENZGXEP-DPYQTVNSSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N
SMILES COC(=O)C1CC(C(C1O)O)N
Canonical SMILES COC(=O)C1CC(C(C1O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator